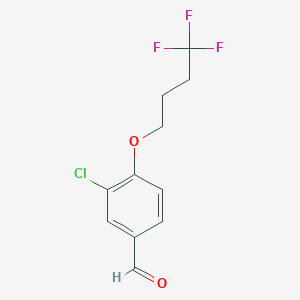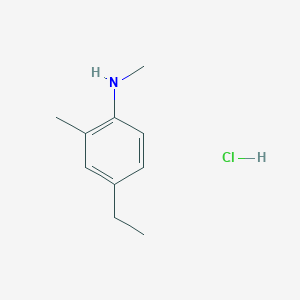
3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a benzene ring substituted with chlorine (Cl) and a trifluoromethoxy group (CF3O) attached to the fourth carbon position.
- This compound is used in various applications due to its unique structure and reactivity.
3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde: is a chemical compound with the molecular formula CHClFO and a molecular weight of 224.56 g/mol.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 3-chlorobenzaldehyde with 4,4,4-trifluorobutanol under appropriate conditions.
Industrial Production: While specific industrial methods may vary, manufacturers typically optimize the reaction conditions for high yield and purity.
Chemical Reactions Analysis
Reactions: 3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH), oxidizing agents (e.g., KMnO), and Lewis acids (e.g., AlCl) are often employed.
Major Products: The specific products depend on the reaction conditions, but they typically involve modifications of the aldehyde or the trifluoromethoxy group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of chlorine, trifluoromethoxy, and aldehyde functionalities makes our compound distinct.
Remember that this information is for research purposes only and not intended for human or veterinary use
Properties
Molecular Formula |
C11H10ClF3O2 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
3-chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde |
InChI |
InChI=1S/C11H10ClF3O2/c12-9-6-8(7-16)2-3-10(9)17-5-1-4-11(13,14)15/h2-3,6-7H,1,4-5H2 |
InChI Key |
WYVYDQCZLQTCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylamine](/img/structure/B12074222.png)
![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)




![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)




![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)
![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)
